![molecular formula C28H26ClN3O3S B2924547 6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216497-86-7](/img/structure/B2924547.png)
6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a benzyl group, a phenoxybenzamido group, and a tetrahydrothieno[2,3-c]pyridine group . These groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The benzyl group, for example, is a common feature in many organic compounds and can participate in a variety of chemical reactions . The tetrahydrothieno[2,3-c]pyridine group is a bicyclic structure that may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of its various functional groups. For instance, reactions at the benzylic position are common and can involve processes such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research has focused on the synthesis of novel compounds with potential biological activities, including thieno[3,2-d]pyrimidines and related fused systems. These compounds are synthesized through various methods, such as condensing with carbonyl compounds or reacting with chloroacetyl chloride to form key intermediate compounds. The synthesized compounds are used as synthons for further development of pyridothienopyrimidines and related structures, showcasing their versatility in chemical synthesis (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial and Antiproliferative Activities
Studies have also evaluated the antimicrobial and antiproliferative properties of derivatives, particularly focusing on thiophene-2-carboxamides and related compounds. These molecules have been synthesized and tested against various bacterial strains, showing significant activity. Such research indicates their potential as templates for developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Material Science Applications
In the realm of materials science, novel polyimides derived from pyridine-containing aromatic dianhydride monomers have been synthesized. These polyimides exhibit good thermal stability and mechanical properties, indicating their potential use in high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).
Potential Anti-inflammatory and Anticancer Agents
Further research has explored the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives with a focus on their anti-inflammatory and anticancer activities. Preliminary in silico methods for predicting activity have identified compounds with significant potential, warranting further biological evaluation (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
6-benzyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S.ClH/c29-26(32)25-23-14-15-31(17-19-8-3-1-4-9-19)18-24(23)35-28(25)30-27(33)20-10-7-13-22(16-20)34-21-11-5-2-6-12-21;/h1-13,16H,14-15,17-18H2,(H2,29,32)(H,30,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKLBBNJVLPBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

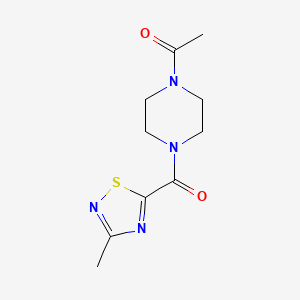
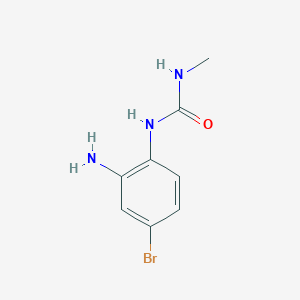
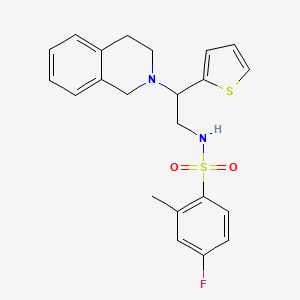
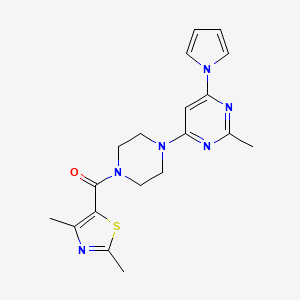

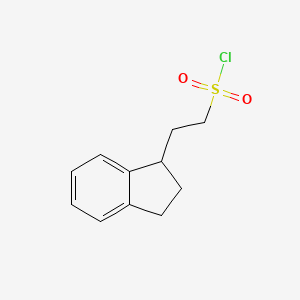
![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
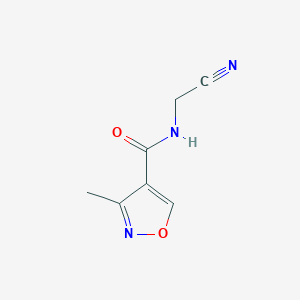
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)
![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)

![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
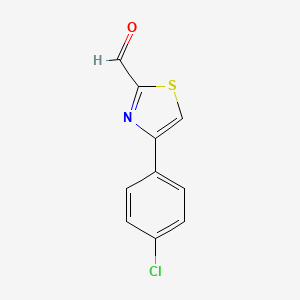
![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)